Ethyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate
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Overview
Description
Ethyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C9H16O4 and a molar mass of 188.22 g/mol . This compound is characterized by a cyclobutane ring substituted with an ethyl ester group and a hydroxyethoxy group. It is a clear, colorless liquid with a unique blend of properties that make it valuable for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane-1-carboxylic acid with ethyl chloroformate in the presence of a base, followed by the addition of 2-hydroxyethanol. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Ethyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethoxy group can form hydrogen bonds with active sites, while the cyclobutane ring provides structural rigidity. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyclobutane-1-carboxylate: Lacks the hydroxyethoxy group, making it less versatile in hydrogen bonding interactions.
Ethyl 3-hydroxycyclobutane-1-carboxylate: Contains a hydroxyl group directly attached to the cyclobutane ring, offering different reactivity and properties.
Ethyl 3-(2-methoxyethoxy)cyclobutane-1-carboxylate: The methoxy group provides different electronic and steric effects compared to the hydroxyethoxy group.
Uniqueness
Ethyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate is unique due to the presence of both the hydroxyethoxy group and the cyclobutane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
ethyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-2-12-9(11)7-5-8(6-7)13-4-3-10/h7-8,10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTAZSBCDDQGLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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